2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde
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Overview
Description
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position, a methoxy group at the third position, and an aldehyde group at the first position on the naphthalene ring . This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde can be achieved through several methods. One common route involves the formylation of 2-hydroxy-3-methoxynaphthalene using a Vilsmeier-Haack reaction . This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-methoxynaphthalene-1-carboxylic acid.
Reduction: 2-Hydroxy-3-methoxynaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 3-Methoxy-2-naphthaldehyde
- 1-Hydroxy-2-methoxynaphthalene
Uniqueness
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-hydroxy-3-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-11-6-8-4-2-3-5-9(8)10(7-13)12(11)14/h2-7,14H,1H3 |
InChI Key |
JHQLIHCBBWWVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1O)C=O |
Origin of Product |
United States |
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